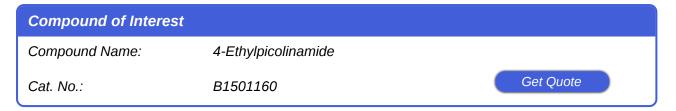


Application Notes and Protocols for the Synthesis of 4-aminophenylamino-N-methylpicolinamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-aminophenylamino-N-methylpicolinamide, a key intermediate in the development of novel antitumor agents. The protocol is based on established synthetic routes and includes quantitative data, detailed experimental procedures, and visual representations of the workflow.

Introduction

4-aminophenylamino-N-methylpicolinamide serves as a crucial building block for a series of compounds with potential antiproliferative activities against various cancer cell lines[1]. The synthesis involves a two-step process commencing with the preparation of a 4-chloro-N-methylpicolinamide intermediate, followed by a nucleophilic aromatic substitution with a substituted aniline derivative.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of 4-chloro-N-methylpicolinamide



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
2-Picolinic acid	C ₆ H ₅ NO ₂	123.11	Starting Material
Thionyl chloride	SOCl ₂	118.97	Chlorinating Agent
Methylamine	CH₅N	31.06	Amine Source

Table 2: Reactants and Reagents for the Synthesis of 4-aminophenylamino-N-methylpicolinamide

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
4-chloro-N- methylpicolinamide	C7H7CIN2O	170.60	Intermediate
p-Phenylenediamine	C ₆ H ₈ N ₂	108.14	Amine Source
Ethanol	C₂H₅OH	46.07	Solvent
Concentrated HCI	HCI	36.46	Acid Catalyst
1% NaOH solution	NaOH	40.00	Base for Neutralization

Experimental Protocols

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

The synthesis of the intermediate, 4-chloro-N-methylpicolinamide, is a crucial first step. While the primary literature focuses on the subsequent step, the preparation of this intermediate can be achieved from 2-picolinic acid[1].

Acid Chloride Formation: 2-Picolinic acid is reacted with an excess of thionyl chloride, often
in an inert solvent like dichloromethane (DCM) or neat, to form the corresponding acid
chloride. The reaction is typically stirred at room temperature or gently heated until the
evolution of HCl gas ceases.



- Amidation: The resulting acid chloride is then carefully added to a solution of methylamine
 (typically an aqueous solution or a solution in an organic solvent like THF) at a low
 temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is stirred for
 a few hours to allow for the formation of 4-chloro-N-methylpicolinamide.
- Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove excess reagents and byproducts. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-N-methylpicolinamide.

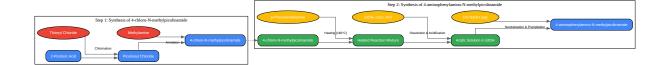
Step 2: Synthesis of 4-aminophenylamino-N-methylpicolinamide

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the picolinamide ring is displaced by an amino group[2][3].

- Reaction Setup: A mixture of 4-chloro-N-methylpicolinamide and p-phenylenediamine is heated at 160 °C for 1 hour in the absence of a solvent[1].
- Acidic Work-up: After cooling, the reaction mixture is dissolved in ethanol, and concentrated hydrochloric acid is added dropwise. The resulting solution is stirred under reflux for 4 hours[1]. This step may facilitate the reaction and aid in the subsequent purification.
- Neutralization and Precipitation: The solution is then cooled to room temperature, and a 1% aqueous solution of sodium hydroxide is added to neutralize the mixture. The addition of the basic solution leads to the precipitation of the desired product, 4-aminophenylamino-N-methylpicolinamide[1].
- Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Visualizations

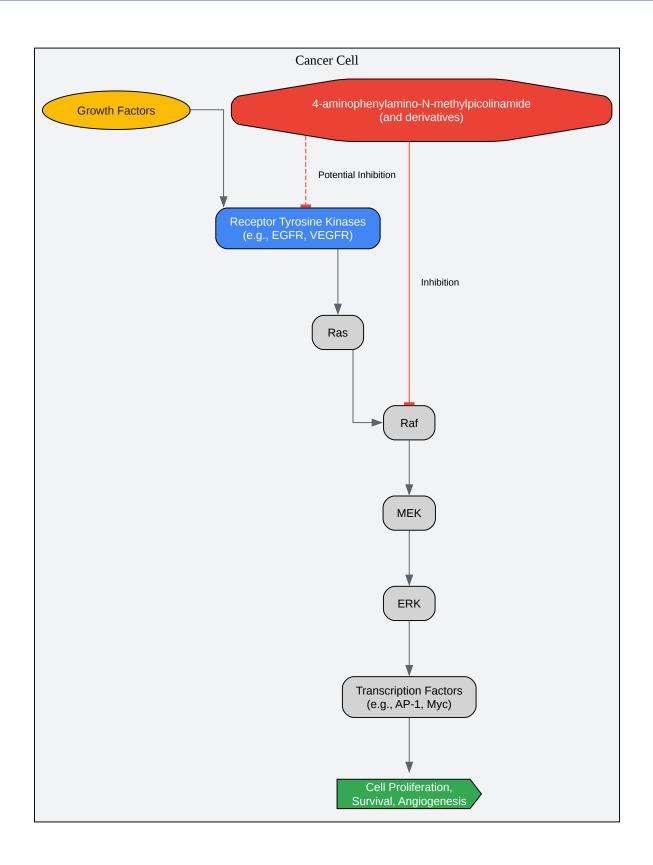




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Caption: Experimental workflow for the synthesis of 4-aminophenylamino-N-methylpicolinamide.





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Caption: Postulated signaling pathway inhibition by 4-aminophenylamino-N-methylpicolinamide derivatives in cancer cells.

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References

- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. organic chemistry Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
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